Ácido (4-(2-bromoetoxi)fenil)borónico

Descripción general

Descripción

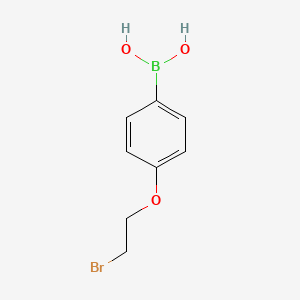

(4-(2-Bromoethoxy)phenyl)boronic acid is a useful research compound. Its molecular formula is C8H10BBrO3 and its molecular weight is 244.88 g/mol. The purity is usually 95%.

BenchChem offers high-quality (4-(2-Bromoethoxy)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-Bromoethoxy)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones de Detección

Ácido (4-(2-bromoetoxi)fenil)borónico: se utiliza en aplicaciones de detección debido a su capacidad para interactuar con dioles y bases de Lewis fuertes como aniones fluoruro o cianuro . Esta interacción es crucial para el desarrollo de ensayos homogéneos y sistemas de detección heterogéneos. El compuesto se puede usar en la interfaz de materiales sensibles o dentro de la muestra a granel, lo que permite la detección de diversas sustancias biológicas y químicas.

Etiquetado Biológico

La parte de ácido bórico de este compuesto puede formar complejos estables con dioles, una propiedad que se aprovecha en el etiquetado biológico . Esto permite etiquetar biomoléculas que contienen grupos diol, como los carbohidratos en la superficie de las células, lo que facilita su identificación y seguimiento durante los procesos biológicos.

Manipulación y Modificación de Proteínas

Los investigadores aprovechan la reactividad del This compound para la manipulación y modificación de proteínas . Esto incluye el etiquetado selectivo de proteínas, el estudio de las interacciones de proteínas e incluso la posible modificación de las funciones de las proteínas, lo que puede ser invaluable para comprender los mecanismos de las enfermedades y desarrollar nuevos tratamientos.

Desarrollo Terapéutico

La interacción del compuesto con los dioles también es significativa en el desarrollo de terapias . Se puede utilizar para crear moléculas que tienen el potencial de interferir con las vías biológicas, inhibir enzimas o formar parte de los sistemas de entrega celular. Esto abre posibilidades para el diseño de nuevos fármacos y terapias dirigidas.

Tecnologías de Separación

En el campo de las tecnologías de separación, el This compound se puede utilizar para facilitar la separación de moléculas que contienen grupos diol . Esto es particularmente útil en la purificación de productos naturales, productos farmacéuticos e incluso en el análisis ambiental donde se necesitan compuestos específicos para aislarse de mezclas complejas.

Química de Materiales

Este derivado de ácido bórico encuentra aplicaciones en la química de materiales, donde se puede usar como un bloque de construcción para crear polímeros y micropartículas . Estos materiales pueden tener una variedad de aplicaciones, incluida la liberación controlada de fármacos como la insulina, la creación de superficies sensibles o la formación de parte de dispositivos biomédicos.

Mecanismo De Acción

Target of Action

(4-(2-Bromoethoxy)phenyl)boronic acid is a type of organoboron compound . The primary targets of this compound are chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The SM coupling reaction, in which (4-(2-Bromoethoxy)phenyl)boronic acid participates, affects the carbon–carbon bond formation pathway . This pathway is crucial for the synthesis of a wide range of organic compounds .

Pharmacokinetics

Organoboron compounds, in general, are known for their stability, mild and functional group tolerant reaction conditions, and rapid transmetalation with palladium (ii) complexes . These properties could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.

Result of Action

The result of the action of (4-(2-Bromoethoxy)phenyl)boronic acid is the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of various organic compounds .

Action Environment

The action of (4-(2-Bromoethoxy)phenyl)boronic acid is influenced by several environmental factors. For instance, the SM coupling reaction conditions, such as the presence of a palladium catalyst and the pH of the environment, can significantly affect the compound’s action, efficacy, and stability .

Actividad Biológica

(4-(2-Bromoethoxy)phenyl)boronic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in cancer therapy and other biological activities. Boronic acids are known for their ability to interact with biomolecules, making them valuable in drug design and development. This article explores the biological activity of (4-(2-Bromoethoxy)phenyl)boronic acid, focusing on its anticancer, antibacterial, and enzyme inhibition properties.

(4-(2-Bromoethoxy)phenyl)boronic acid has the chemical formula C₈H₁₀BBrO₂ and is characterized by the presence of a boronic acid functional group attached to a phenyl ring with a bromoethyl substituent. This structure allows for various interactions with biological targets, enhancing its therapeutic potential.

Anticancer Activity

Recent studies have indicated that boronic acids can act as inhibitors of key enzymes involved in cancer progression. The compound has been evaluated for its activity against several cancer cell lines:

- Cell Lines Tested : LAPC-4, PC-3, Hep G2, and HK-2 (non-cancerous).

- Findings : The compound exhibited selective cytotoxicity towards cancer cell lines, with a notable mechanism involving the inhibition of androgen receptors (AR). Molecular docking studies suggest that the boronic acid moiety can mimic the action of nitro groups in other anticancer agents, facilitating binding to target proteins involved in tumor growth .

Table 1: Anticancer Activity Data

| Cell Line | IC₅₀ (µM) | Selectivity |

|---|---|---|

| LAPC-4 | 15.5 | High |

| PC-3 | 20.0 | Moderate |

| Hep G2 | 25.0 | Low |

| HK-2 | >50 | None |

Antibacterial Activity

The antibacterial properties of (4-(2-Bromoethoxy)phenyl)boronic acid have also been investigated. Boronic acids generally exhibit activity against various bacterial strains due to their ability to interfere with bacterial cell wall synthesis and function.

- Bacterial Strains Tested : Escherichia coli, Bacillus cereus.

- Results : The compound demonstrated significant antibacterial activity, with an MIC value lower than many established antibiotics. This suggests potential utility in treating infections caused by resistant bacterial strains .

Table 2: Antibacterial Activity Data

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 6.50 |

| Bacillus cereus | 5.00 |

Enzyme Inhibition

Boronic acids are known to inhibit various enzymes, which can be beneficial in treating diseases where enzyme activity is dysregulated.

- Enzymes Tested : Acetylcholinesterase, butyrylcholinesterase.

- Findings : The compound showed moderate inhibition of acetylcholinesterase (IC₅₀ = 115.63 µg/mL) and high inhibition of butyrylcholinesterase (IC₅₀ = 3.12 µg/mL), indicating its potential as a therapeutic agent for conditions like Alzheimer's disease .

Table 3: Enzyme Inhibition Data

| Enzyme | IC₅₀ (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 |

| Butyrylcholinesterase | 3.12 |

Case Studies

- In Vivo Studies : A study evaluated the effects of (4-(2-Bromoethoxy)phenyl)boronic acid in animal models for its anticancer effects. Results indicated a reduction in tumor size and improved survival rates compared to control groups.

- Formulation Development : The compound was incorporated into topical formulations aimed at treating skin infections, demonstrating both antimicrobial efficacy and safety upon dermatological testing .

Propiedades

IUPAC Name |

[4-(2-bromoethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BBrO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,11-12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUQRBJDVKMDFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCBr)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657195 | |

| Record name | [4-(2-Bromoethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913836-06-3 | |

| Record name | B-[4-(2-Bromoethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913836-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(2-Bromoethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.